2-Acetyl-10-(((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
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Overview
Description
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- typically involves multiple steps. One common method starts with the acylation of phenothiazine using acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide . The intermediate products are then further reacted with various reagents to introduce the hydrazino and phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyl and hydrazino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
2-Acetylphenothiazine: A simpler analog used as a precursor in the synthesis of more complex derivatives.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((3-phenylmethoxy)phenyl)methylene)hydrazino)acetyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrazino and phenylmethoxy groups enhances its reactivity and potential for diverse applications compared to simpler phenothiazine derivatives.
Properties
CAS No. |
89258-14-0 |
---|---|
Molecular Formula |
C30H25N3O3S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C30H25N3O3S/c1-21(34)24-14-15-29-27(17-24)33(26-12-5-6-13-28(26)37-29)30(35)19-32-31-18-23-10-7-11-25(16-23)36-20-22-8-3-2-4-9-22/h2-18,32H,19-20H2,1H3/b31-18+ |
InChI Key |
QXSKOQDUMXEQQD-FDAWAROLSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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